

Introduction: The Enduring Relevance of an Anthraquinone Keystone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Anthraquinonesulfonic acid**

Cat. No.: **B181100**

[Get Quote](#)

1-Anthraquinonesulfonic acid is a prominent derivative of anthraquinone, a class of aromatic organic compounds that have been pivotal in the development of synthetic dyes and have demonstrated significant pharmacological potential.^[1] With the chemical formula C₁₄H₈O₅S, this compound serves as a critical building block, or intermediate, in the synthesis of a vast array of functional molecules.^{[2][3]} Its unique molecular architecture, combining a planar polycyclic aromatic core with a highly polar sulfonic acid group, imparts properties that are exploited in fields ranging from materials science to drug design.^{[4][5]}

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of **1-Anthraquinonesulfonic acid**. We will delve into its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, we will present a detailed, field-proven protocol for its synthesis, explaining the critical mechanistic principles that govern the reaction's regioselectivity. Finally, we will explore its key applications, with a particular focus on its role as a precursor in the development of advanced materials and therapeutic agents.

Molecular Structure and Chemical Formula

The foundational structure of **1-Anthraquinonesulfonic acid** is the anthracene tricyclic system, which is oxidized to feature two ketone groups at positions 9 and 10, forming the 9,10-anthraquinone core. The defining feature of this molecule is the sulfonic acid (-SO₃H) group substituted at the C1 position (the "alpha" position).

- Chemical Formula: C₁₄H₈O₅S

- Systematic IUPAC Name: 9,10-dioxoanthracene-1-sulfonic acid[4]
- Common Names: α -Anthraquinonesulfonic acid, 1-Sulfoanthraquinone[2]

The presence of the electron-withdrawing quinone groups deactivates the aromatic rings towards electrophilic substitution, while the sulfonic acid group dramatically increases the molecule's polarity and water solubility compared to the parent anthraquinone.[4]

Caption: Molecular structure of **1-Anthraquinonesulfonic acid**.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of **1-Anthraquinonesulfonic acid** are fundamental to its identification, handling, and application.

Physicochemical Properties

The compound is typically a pale yellow to brown crystalline powder under standard conditions. [4] Its key properties are summarized below.

Property	Value	Source(s)
Molecular Formula	$C_{14}H_8O_5S$	[2]
Molar Mass	288.28 g/mol	[2]
Appearance	Pale yellow to brown crystalline powder	[4]
Physical State	Solid	[4]
Melting Point	~218 °C	[2]
Density	~1.50 g/cm ³	[4]
Solubility	Soluble in water and ethanol; less soluble in non-polar organic solvents.	[2][4]
pKa	~0.27 (at 25°C)	[2]

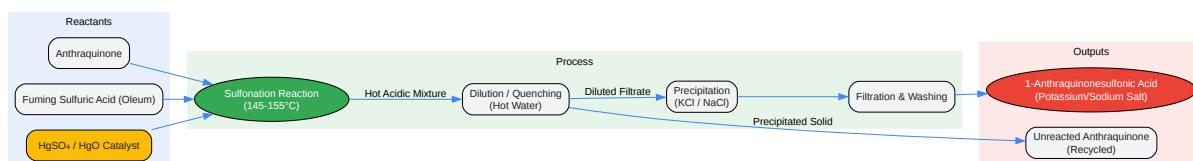
Spectroscopic Characterization

While comprehensive spectral data for the isolated free acid is sparse, a wealth of information from its salts and closely related analogs allows for a robust characterization profile.[6]

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption bands. A broad peak around 3400 cm^{-1} corresponds to the O-H stretching of the sulfonic acid group (and any water of hydration). Strong absorptions are expected around 1670 cm^{-1} for the C=O stretching of the quinone, with aromatic C=C stretching appearing near 1600 and 1480 cm^{-1} . The sulfonate group (S=O) typically shows strong, characteristic stretches around 1200 cm^{-1} and 1050 cm^{-1} .[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would display complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the sulfonated ring are expected to be shifted downfield due to the anisotropic effects of the sulfonic acid and quinone groups.
 - ^{13}C NMR: The carbon spectrum would show signals for the carbonyl carbons of the quinone around δ 180-185 ppm. Aromatic carbons would resonate in the δ 120-140 ppm range. The carbon atom directly attached to the sulfonate group (C1) would be significantly influenced and identifiable.[7][8]
- UV-Visible Spectroscopy: In aqueous solution, anthraquinone sulfonates exhibit characteristic absorption bands in the UV and visible regions, which are fundamental to their application as photocatalysts.[9]

Synthesis: A Case Study in Directed Electrophilic Aromatic Substitution

The industrial synthesis of **1-Anthraquinonesulfonic acid** is a classic example of controlled electrophilic aromatic substitution. The direct sulfonation of anthraquinone with fuming sulfuric acid (oleum) typically yields the thermodynamically favored 2-sulfonic acid (beta-position) derivative. To achieve the kinetically controlled 1-sulfonic acid (alpha-position) product, a catalyst is required.[10][11]


The Role of the Mercury Catalyst

The key to directing the sulfonation to the alpha-position is the use of a mercury salt, such as mercuric oxide or mercuric sulfate, as a catalyst.[10][12]

Causality of Experimental Choice:

- Complexation: The mercury(II) ion coordinates to the carbonyl oxygen of the anthraquinone.
- Activation: This coordination enhances the electrophilicity of the adjacent alpha-carbon (C1), making it more susceptible to attack by the electrophile (SO_3).
- Steric Hindrance: The bulky mercury complex sterically hinders the beta-position (C2), further favoring attack at the alpha-position.
- Reversibility: The sulfonation reaction is reversible. The alpha-sulfonated product is formed faster (kinetic control), and the presence of the mercury catalyst stabilizes this intermediate, preventing its reversion and subsequent isomerization to the more stable beta-product.

This catalytic system is a self-validating protocol because the product distribution is overwhelmingly shifted towards the desired 1-isomer, which can be readily confirmed by chromatographic or spectroscopic analysis. Without the catalyst, the reaction yields almost exclusively the 2-isomer.[11]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-Anthraquinonesulfonic acid salts**.

Experimental Protocol: Synthesis of Potassium 1-Anthraquinonesulfonate

This protocol is adapted from established and verified procedures.[\[10\]](#) It is designed to be self-validating through the recovery of unreacted anthraquinone and the crystallization of a high-purity product.

Materials:

- Anthraquinone (0.48 mole, 100 g)
- 19-22% Fuming Sulfuric Acid (Oleum) (120 g)
- Yellow Mercuric Oxide (HgO) (1 g)
- Potassium Chloride (KCl) (32 g)
- Deionized Water

Procedure:

- Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, add 120 g of oleum and 1 g of mercuric oxide. The flask should be placed in an oil bath within a fume hood.
- Addition of Reactant: Heat the oleum-catalyst mixture to 100°C. Cautiously add 100 g of anthraquinone powder in portions.
- Sulfonation: Vigorously stir the mixture and increase the oil bath temperature to maintain an internal reaction temperature of 147-152°C for 45-60 minutes. Causality: This temperature range ensures a sufficient reaction rate for kinetic control without significant formation of di-sulfonated byproducts.[\[10\]](#)
- Quenching and Recovery: Remove the oil bath. Cautiously and slowly pour the hot, acidic reaction mixture into a beaker containing 1 L of hot water while stirring. Boil the resulting

slurry for 5 minutes. This step precipitates the unreacted, water-insoluble anthraquinone.

- Filtration 1: Filter the hot mixture by suction through a Büchner funnel. Wash the collected solid (unreacted anthraquinone, typically 50-60 g) with hot water. This recovered material can be dried and reused.
- Product Precipitation: Heat the combined filtrate and washings to 90°C. Add a solution of 32 g of potassium chloride in 250 mL of water. The potassium salt of **1-anthraquinonesulfonic acid** is less soluble than the corresponding sodium or acid form and will precipitate upon cooling.
- Isolation: Allow the solution to cool to room temperature, then cool further in an ice bath to maximize crystallization.
- Filtration 2: Collect the precipitated golden-yellow crystals of potassium 1-anthraquinonesulfonate by suction filtration. Wash the crystals with a small amount of cold KCl solution and then with a small amount of cold water to remove impurities.
- Drying: Dry the product in an oven at 110-120°C. The typical yield is 40-45 g.

Applications in Research and Drug Development

1-Anthraquinonesulfonic acid is more than a dye intermediate; it is a versatile platform molecule for developing advanced functional materials and pharmacologically active agents.

- Dye and Pigment Synthesis: This is its primary industrial application. The sulfonic acid group can be readily displaced by nucleophiles (e.g., amines) to produce a wide variety of colored compounds, such as 1-aminoanthraquinone, a key precursor for many anthraquinone dyes. [2]
- Photocatalysis: Anthraquinone sulfonates are effective, water-soluble photocatalysts. Upon UV irradiation, they can enter an excited triplet state, enabling them to participate in electron transfer or hydrogen atom transfer (HAT) processes. This has been exploited for the photooxidation of organic compounds in aqueous solutions, with applications in environmental remediation and green chemistry.[9]

- Fluorescence Probes: The inherent fluorescent properties of the anthraquinone core can be modulated by substitution. This allows for the design of fluorescent probes for detecting specific analytes or studying biological processes.[4]
- Drug Development Precursor: The anthraquinone scaffold is a "privileged structure" in medicinal chemistry, found in numerous anticancer drugs like Doxorubicin and Mitoxantrone. [5][13] **1-Anthraquinonesulfonic acid** serves as a key starting material for creating novel analogs. The fused planar ring system is adept at intercalating with DNA, and substitutions on the ring can modulate this interaction and introduce new binding modes with other biological targets like topoisomerase-II or carbonic anhydrases.[5][13] Research focuses on modifying the anthraquinone core to enhance efficacy, improve selectivity for cancer cells, and reduce the cardiotoxicity associated with current anthraquinone-based chemotherapeutics.[5]

Safety and Handling

As a sulfonic acid derivative, **1-Anthraquinonesulfonic acid** is corrosive and can cause skin and eye irritation.[14] The synthesis involves highly corrosive fuming sulfuric acid and a toxic mercury catalyst.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
- Handling: Handle the substance in a well-ventilated area or a fume hood to avoid inhaling dust or aerosols.[15] Avoid all personal contact.[16]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[15]
- Synthesis Hazards: The sulfonation reaction is exothermic and involves highly corrosive reagents. The quenching step must be performed with extreme caution by adding the acid mixture to water slowly to manage the heat generated. All work involving mercury must be conducted with appropriate secondary containment and waste disposal procedures.

Conclusion

1-Anthraquinonesulfonic acid is a cornerstone of industrial organic synthesis and a molecule of growing interest in advanced research. Its straightforward, yet elegant, regioselective synthesis provides a valuable lesson in reaction control. Beyond its traditional role in the dye industry, its unique combination of a photoactive aromatic core and a water-solubilizing functional group makes it a powerful tool for developing novel photocatalysts, sensors, and, most significantly, new generations of therapeutic agents. For drug development professionals, the anthraquinone scaffold, made accessible through intermediates like **1-Anthraquinonesulfonic acid**, remains a fertile ground for discovering compounds that can address the ongoing challenges of cancer therapy and other diseases.

References

- Solubility of Things. (n.d.). **1-anthraquinonesulfonic acid**.
- Scott, W. J., & Allen, C. F. H. (1936). POTASSIUM ANTHRAQUINONE- α -SULFONATE. *Organic Syntheses*, 16, 75. doi:10.15227/orgsyn.016.0075.
- Molbase. (n.d.). anthraquinone-1-sulphonic acid.
- ChemBK. (n.d.). **1-Anthraquinonesulfonic acid**.
- Google Patents. (n.d.). US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent.
- PubChem. (n.d.). 2-Anthraquinonesulfonic acid.
- Wang, Y., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. *Molecules*, 29(6), 1303. doi:10.3390/molecules29061303.
- Malik, E. M., & Müller, C. E. (2016). Anthraquinones As Pharmacological Tools and Drugs. *Medical research reviews*, 36(4), 705–748. doi:10.1002/med.21391.
- Deb, B., et al. (2025). Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications. *Medicinal chemistry (Shariqah (United Arab Emirates))*, 21(1), 2–20. doi:10.2174/0118715206374787250227064528.
- Griesbeck, A. G., & Maptue, N. E. (2024). Anthraquinone Sulfonates as Water-Soluble Photocatalysts: Synthetic Applications and Perspectives. *ChemistryOpen*, 13(5), e202400030. doi:10.1002/open.202400030.
- ResearchGate. (n.d.). Calculated and experimental (measured in DMSO-d 6) 1 H and 13 C....
- ResearchGate. (n.d.). ¹H NMR spectra of the anthraquinone disperse reactive dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Anthraquinonesulfonic Acids | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
- 12. 1-Anthraquinonesulfonic acid | 82-49-5 [chemicalbook.com]
- 13. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis | MDPI [mdpi.com]
- 14. aksci.com [aksci.com]
- 15. 1-NITROANTHRAQUINONE-5-SULFONIC ACID SODIUM SALT - Safety Data Sheet [chemicalbook.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [Introduction: The Enduring Relevance of an Anthraquinone Keystone]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b181100#1-anthraquinonesulfonic-acid-molecular-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com